![molecular formula C10H13Cl2N3 B3113816 [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride CAS No. 1984117-75-0](/img/structure/B3113816.png)
[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride
概要
説明
[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride: is a chemical compound with the molecular formula C10H11N3.2ClH It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-ylmethyl)aniline with hydrochloric acid. The reaction conditions often include:
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Temperature: Room temperature to moderate heating.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Synthesis: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Interaction Studies: Investigating interactions with proteins and other biomolecules.
Medicine:
Drug Development:
Antimicrobial Activity: Studies on its antimicrobial properties against various pathogens.
Industry:
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As an intermediate in the production of other chemicals.
作用機序
The mechanism of action of [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 3-(1H-imidazol-1-ylmethyl)aniline
- Imidazole
- Histamine
Comparison:
- [3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its binding affinity and selectivity for molecular targets.
- Imidazole itself is a simpler compound and serves as a core structure for many derivatives, including this compound.
- Histamine is a biologically active compound with a similar imidazole ring but different functional groups, leading to distinct biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-(imidazol-1-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13;;/h1-6,8H,7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCBSQCHRZVAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


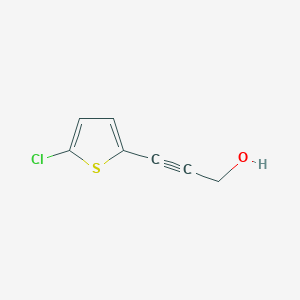
![2-[(2-Methoxyethyl)amino]acetonitrile](/img/structure/B3113738.png)
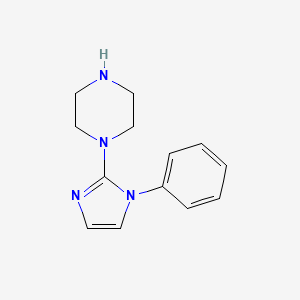
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B3113759.png)
![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B3113766.png)
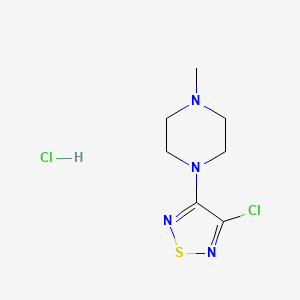

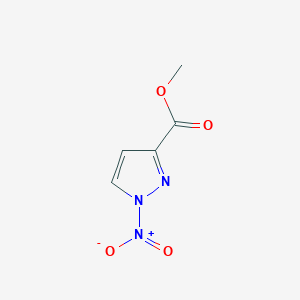
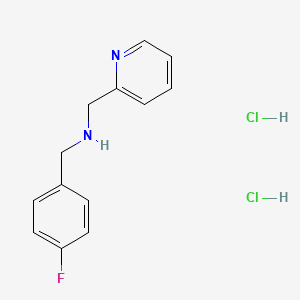

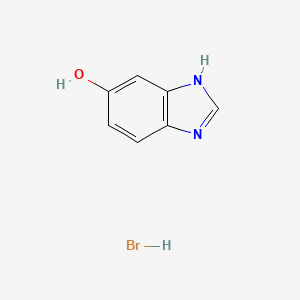
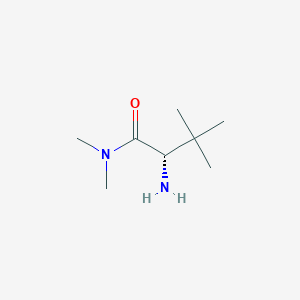
![N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3113834.png)

